2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid
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Overview
Description
2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid is a heterocyclic compound that features both pyridine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid typically involves the acylation of pyridin-3-ylamine with furan-2-carbonyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Brominated furan derivatives.
Scientific Research Applications
2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
2-(Furan-2-yl)acetic acid: Lacks the pyridine ring, which reduces its potential for biological interactions.
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains both furan and pyridine rings but with a different connectivity, leading to distinct chemical and biological properties.
Uniqueness
2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid is unique due to the presence of both pyridine and furan rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(5-pyridin-3-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)6-9-3-4-10(15-9)8-2-1-5-12-7-8/h1-5,7H,6H2,(H,13,14) |
InChI Key |
BFORWJDACPSRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
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